N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Description
N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a pyrrolidine ring, and various functional groups
Properties
IUPAC Name |
N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-13-7-10-19(15(13)12-20)16(21)17-14(2)11-18-8-5-3-4-6-9-18/h13-15,20H,3-12H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLDCPOUFIYUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)NC(C)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Functional Group Modifications: The hydroxymethyl and carboxamide groups are introduced through various functional group transformations, such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The azepane and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles (e.g., alkyl halides, amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid or an aldehyde, while reduction of the carboxamide group can yield an amine.
Scientific Research Applications
N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
2-(azepan-1-yl)ethyl methacrylate: This compound also contains an azepane ring and is used in the synthesis of polymers and coatings.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
